molecular formula C43H40N2O3 B11681724 1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione

1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-6-trityl-3,4-dihydroquinolin-1(2H)-yl)ethyl]pyrrolidine-2,5-dione

Cat. No.: B11681724
M. Wt: 632.8 g/mol
InChI Key: GOAHVZVLQYAQTD-UHFFFAOYSA-N
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Description

1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE is a complex organic compound with a unique structure that combines a pyrrolidine-2,5-dione core with a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The key steps include the formation of the tetrahydroquinoline ring system, followed by the introduction of the pyrrolidine-2,5-dione moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the cyclization and condensation processes.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-3,4-DIHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE
  • 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-3,4-DIHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE

Comparison: Compared to these similar compounds, 1-{2-OXO-2-[2,2,4-TRIMETHYL-4-PHENYL-6-(TRIPHENYLMETHYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]ETHYL}PYRROLIDINE-2,5-DIONE is unique due to the presence of the triphenylmethyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C43H40N2O3

Molecular Weight

632.8 g/mol

IUPAC Name

1-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-6-trityl-3H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C43H40N2O3/c1-41(2)30-42(3,31-16-8-4-9-17-31)36-28-35(24-25-37(36)45(41)40(48)29-44-38(46)26-27-39(44)47)43(32-18-10-5-11-19-32,33-20-12-6-13-21-33)34-22-14-7-15-23-34/h4-25,28H,26-27,29-30H2,1-3H3

InChI Key

GOAHVZVLQYAQTD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C(=O)CN3C(=O)CCC3=O)C=CC(=C2)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C)C7=CC=CC=C7)C

Origin of Product

United States

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